2-Bromo-1-ethoxy-4-fluorobenzene

Physicochemical characterization Building block selection Medicinal chemistry

2-Bromo-1-ethoxy-4-fluorobenzene (CAS 326-69-2) is a dihalogenated aromatic ether building block of molecular formula C₈H₈BrFO and molecular weight 219.05 g/mol. It features a bromine atom at the ortho position and a fluorine atom at the para position relative to an ethoxy group on a benzene ring, classifying it as both an aryl bromide and a fluorinated phenetole.

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
CAS No. 326-69-2
Cat. No. B1278563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-ethoxy-4-fluorobenzene
CAS326-69-2
Molecular FormulaC8H8BrFO
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)F)Br
InChIInChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
InChIKeyIGEBFOLPVFBPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-ethoxy-4-fluorobenzene (CAS 326-69-2): Physicochemical and Structural Baseline for Procurement Specification


2-Bromo-1-ethoxy-4-fluorobenzene (CAS 326-69-2) is a dihalogenated aromatic ether building block of molecular formula C₈H₈BrFO and molecular weight 219.05 g/mol [1]. It features a bromine atom at the ortho position and a fluorine atom at the para position relative to an ethoxy group on a benzene ring, classifying it as both an aryl bromide and a fluorinated phenetole . The compound is a room-temperature liquid with a boiling point of 232.2 °C at 760 mmHg, a density of 1.457 g/cm³, and a calculated XLogP3 of 3.1 [1][2]. Its structure presents two rotatable bonds (ethoxy side chain) and a topological polar surface area of 9.2 Ų, positioning it as a compact, moderately lipophilic scaffold for cross-coupling and nucleophilic substitution chemistry [2].

Why 2-Bromo-1-ethoxy-4-fluorobenzene Cannot Be In-Class Substituted: The Ethoxy-Bromo-Fluoro Triad Defines Reactivity


Generic substitution among bromo-fluoro-alkoxybenzene isomers or analogs is chemically invalid because the ethoxy group imposes distinct steric bulk, lipophilicity (ΔXLogP3), and conformational dynamics compared to the methoxy analog, while the bromine atom provides a reactivity handle that the chloro analog cannot match in cross-coupling kinetics [1][2]. The 2-bromo (ortho to ethoxy) substitution pattern further locks the regiochemical vector for palladium-catalyzed functionalization ortho to the alkoxy group, a feature that regioisomers such as 4-bromo-1-ethoxy-2-fluorobenzene cannot replicate . These differences are quantifiable and directly impact synthesis yield, reaction rate, and downstream molecular properties. The evidence below demonstrates that 2-bromo-1-ethoxy-4-fluorobenzene occupies a specific, non-interchangeable niche within the aryl halide building block landscape.

Quantitative Differentiation Evidence: 2-Bromo-1-ethoxy-4-fluorobenzene vs. Closest Analogs


Ethoxy vs. Methoxy: Density, Boiling Point, and Lipophilicity Differentiate Ether Side Chain Selection

Compared to its direct methoxy analog 2-bromo-4-fluoroanisole (CAS 452-08-4), 2-bromo-1-ethoxy-4-fluorobenzene exhibits a lower density (1.457 vs. 1.581 g/mL at 25 °C), a significantly higher boiling point measured at atmospheric pressure (232.2 °C vs. 89 °C at 1 mmHg), and an increased computed lipophilicity (XLogP3 = 3.1 vs. XLogP = 2.7) [1][2]. The ethoxy group introduces an additional rotatable bond (2 vs. 1), providing greater conformational flexibility that can influence binding entropy in medicinal chemistry applications [2][3]. These differences arise from the replacement of the methyl group with an ethyl group on the ether oxygen.

Physicochemical characterization Building block selection Medicinal chemistry

Bromo vs. Chloro Leaving Group: Superior Cross-Coupling Kinetics Quantified

The bromine substituent in 2-bromo-1-ethoxy-4-fluorobenzene provides a kinetically superior handle for palladium-catalyzed cross-coupling compared to the chlorine in 2-chloro-1-ethoxy-4-fluorobenzene (CAS 181305-71-5). In a published Suzuki-Miyaura coupling study using HRG-Py-Pd catalyst, bromobenzene achieved 100% conversion in 60 minutes, while chlorobenzene required 60 minutes to reach 100% under identical conditions; more critically, with the less active HRG-Pd catalyst, bromobenzene still reached 100% conversion in 80 minutes, whereas 4-bromoanisole (an electron-rich aryl bromide comparable to our target) achieved 100% in just 20 minutes, demonstrating a 4-fold rate advantage over chlorobenzene [1]. The general reactivity order for oxidative addition is established as C-Br > C-Cl, with aryl bromides reacting approximately 10-100 times faster than aryl chlorides under standard Suzuki conditions [2]. The chloro analog (CAS 181305-71-5) has a molecular weight of 174.60 g/mol and XLogP3 of 3.5, but its chlorine atom necessitates harsher coupling conditions or specialized ligands [3].

Cross-coupling Suzuki-Miyaura Reaction kinetics Palladium catalysis

Regioisomeric Specificity: 2-Bromo Substitution Directs Ortho-Functionalization with Distinct Steric Environment

The 2-bromo substitution pattern (ortho to ethoxy) in the target compound places the cross-coupling site immediately adjacent to the bulky ethoxy group, creating a sterically congested environment that can be exploited for atropisomer synthesis, chiral ligand design, or regioselective sequential coupling strategies. In contrast, the regioisomer 1-bromo-4-ethoxy-2-fluorobenzene (CAS 107713-66-6) positions the bromine para to ethoxy in a sterically unencumbered position, while 4-bromo-1-ethoxy-2-fluorobenzene (CAS 115467-08-8) places bromine para to fluorine [1]. These three isomers share identical molecular formula (C₈H₈BrFO) and molecular weight (219.05 g/mol), but their computed boiling points differ: 232.2 °C (target, ortho-bromo to ethoxy) vs. ~215.3 °C (1-bromo-4-ethoxy-2-fluoro) vs. structurally analogous 4-bromo isomer, reflecting different intermolecular interactions [1]. The ortho-bromo placement in the target compound enables unique ortho-directing effects in subsequent metalation or coupling steps.

Regioselectivity Cross-coupling Steric effects Building block design

Synthesis Yield Benchmark: High-Yield Williamson Etherification from 2-Bromo-4-fluorophenol

2-Bromo-1-ethoxy-4-fluorobenzene can be synthesized via Williamson etherification of 2-bromo-4-fluorophenol with ethyl iodide in DMF using K₂CO₃ as base at room temperature for 24 hours, achieving isolated yields of approximately 96% after aqueous workup and filtration through silica gel [1]. This yield benchmark compares favorably with the synthesis of the methoxy analog (2-bromo-4-fluoroanisole), which is reported to proceed in 90-94% yield using iodomethane under similar conditions . The comparable or slightly superior yield for the ethoxy derivative, despite the slightly less reactive ethyl iodide electrophile, reflects the favorable nucleophilicity of the phenoxide intermediate and the clean reaction profile that minimizes byproduct formation.

Synthesis Williamson etherification Process chemistry Yield optimization

Lipophilicity Window for CNS Drug Design: XLogP3 = 3.1 Within Optimal Range for Blood-Brain Barrier Penetration

The computed lipophilicity of 2-bromo-1-ethoxy-4-fluorobenzene (XLogP3 = 3.1) places it within the optimal lipophilicity range (LogP 1-4) associated with favorable blood-brain barrier penetration and oral bioavailability, whereas the methoxy analog (XLogP = 2.7) is slightly below the CNS-preferred midpoint and the chloro analog (XLogP3 = 3.5) trends toward the upper limit where hERG binding and metabolic instability risks increase [1][2][3]. This 0.4 logP unit increment over the methoxy analog corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, which can meaningfully shift tissue distribution profiles when this building block is incorporated into larger pharmacophores [4].

Drug design Lipophilicity CNS penetration ADME

Optimal Application Scenarios for 2-Bromo-1-ethoxy-4-fluorobenzene Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Fragment Synthesis via Suzuki-Miyaura Coupling

The target compound's XLogP3 of 3.1 and its bromine-based cross-coupling reactivity make it an ideal aryl halide partner for synthesizing CNS-penetrant biaryl scaffolds. In a typical application, the bromine undergoes palladium-catalyzed Suzuki coupling with aryl boronic acids to generate ortho-ethoxy-substituted biaryl intermediates. The ethoxy group provides a 0.4 logP unit advantage over the methoxy analog (XLogP 2.7), shifting the fragment closer to the CNS-preferred lipophilicity window [1][2]. The kinetic advantage of aryl-Br over aryl-Cl (approximately 10-100 fold faster oxidative addition) enables milder coupling conditions that preserve sensitive functional groups elsewhere in the molecule [3].

Asymmetric Synthesis: Atropisomeric Biaryl Ligand Construction Exploiting Ortho-Steric Congestion

The ortho-bromo-to-ethoxy substitution pattern creates a sterically hindered environment around the cross-coupling site, enabling the synthesis of configurationally stable atropisomeric biaryls when coupled with bulky boronic acids. This steric feature is absent in the para-bromo regioisomer (CAS 107713-66-6). The target compound's higher boiling point (232.2 °C vs. 215.3 °C calculated for the 1-bromo-4-ethoxy isomer) also reflects stronger intermolecular interactions that can correlate with enhanced chiral recognition in asymmetric transformations [1].

Process Chemistry Scale-Up: High-Yield Building Block Production from 2-Bromo-4-fluorophenol

The room-temperature Williamson etherification with ethyl iodide delivers approximately 96% isolated yield after simple aqueous workup and silica plug filtration, offering a cost-effective and scalable entry to this building block . The synthesis uses commercially available, inexpensive reagents (K₂CO₃, DMF, ethyl iodide) and avoids chromatographic purification, making it suitable for multi-kilogram production. The slightly higher yield compared to the methoxy analog synthesis (90-94%) translates to meaningful cost savings at scale [4].

Agrochemical Intermediate: Fluorinated Aryl Ether Precursor with Optimized Environmental Fate

The combination of fluorine (enhanced metabolic stability) and bromine (synthetic handle) with an ethoxy group (moderate lipophilicity, XLogP3 = 3.1) positions this compound as a precursor for fluorinated agrochemical active ingredients. Compared to the chloro analog (XLogP3 = 3.5), the target compound's lower lipophilicity reduces the risk of bioaccumulation while maintaining sufficient LogP for foliar uptake. The 2-bromo position ortho to ethoxy further enables regioselective late-stage diversification orthogonal to the fluorine substituent [2][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-ethoxy-4-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.